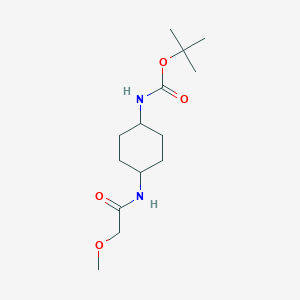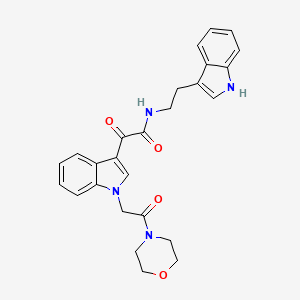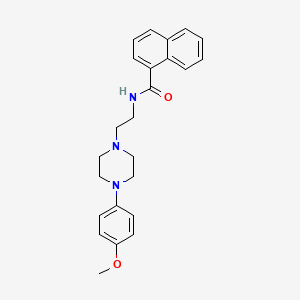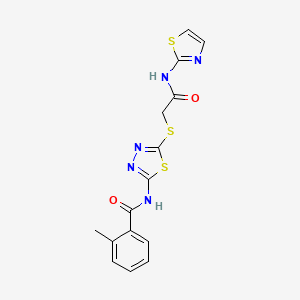![molecular formula C18H17ClFNO2 B2830971 (E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477889-20-6](/img/structure/B2830971.png)
(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, commonly referred to as “CPF”, is an organic compound that has a wide range of applications in scientific research. CPF is a small molecule that is used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of certain compounds. CPF has been used in laboratory experiments to study the mechanism of action of certain compounds, as well as to study the biochemical and physiological effects of certain compounds. CPF has also been used to study the effects of certain compounds on the human body, as well as to study the effects of certain compounds on the environment.
Scientific Research Applications
Molecular Structure Analysis
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a related compound, has been studied for its molecular structure using techniques like FT-IR, X-ray diffraction, and density functional methods. This research offers insights into its vibrational wavenumbers, geometrical parameters, and stability arising from hyper-conjugative interactions and charge delocalization (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Fluorescent Chemical Sensor Development
A study on 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone, another similar compound, discusses its use as a fluoroionophore for sensitive optochemical sensors, particularly for Fe3+ detection. This research is significant for developing sensors with excellent selectivity and a linear response to specific ion concentrations in a range of environmental conditions (Zhang, Cheng, Zhang, Shen, & Yu, 2007).
Photophysical Property Exploration
The impact of solvent polarity on the photophysical properties of chalcone derivatives, which are structurally similar to (E)-3-(4-Chloroanilino)-1-[4-(3-Fluoropropoxy)Phenyl]Prop-2-en-1-one, has been studied. This research provides valuable information about the absorption and fluorescence characteristics of these compounds in different solvents, which is crucial for their potential application in various fields like optoelectronics (Kumari, Varghese, George, & N., 2017).
Nonlinear Optical Absorption Studies
A novel chalcone derivative compound was synthesized and studied for its third-order nonlinear optical properties using the z-scan technique. This study is relevant for understanding the potential optical device applications of such compounds, including their use as optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Synthesis and Application in Medicinal Chemistry
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, an enzyme relevant for producing antidepressant drugs, is a key study in understanding the synthesis and application of related compounds in medicinal chemistry (Choi, Choi, Kim, Uhm, & Kim, 2010).
Exploration of Chemical Reactivity and Electronic Properties
The compound (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, which is structurally related, has been examined to investigate its geometrical entities, electronic properties, and chemical reactivity. This study provides insights into the molecular electrostatic potential, vibrational assignments, and thermochemical information, which are essential for understanding the chemical behavior and potential applications of similar compounds (Adole, Koli, Shinde, & Shinde, 2020).
properties
IUPAC Name |
(E)-3-(4-chloroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-15-4-6-16(7-5-15)21-12-10-18(22)14-2-8-17(9-3-14)23-13-1-11-20/h2-10,12,21H,1,11,13H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBMFVYEKTYSKM-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)Cl)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)Cl)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2830894.png)

![6-[(4-methylbenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide](/img/structure/B2830897.png)

![2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2830900.png)

![N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2830903.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/no-structure.png)
![2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2830906.png)

